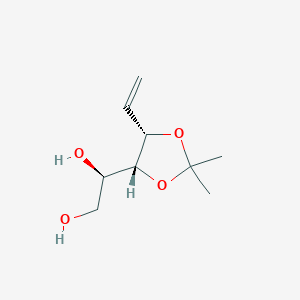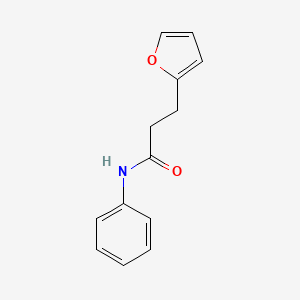
3-(furan-2-yl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(furan-2-yl)-N-phenylpropanamide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a phenyl group through a propanamide linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-N-phenylpropanamide typically involves the reaction of furan-2-carboxylic acid with phenylamine (aniline) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:
Furan-2-carboxylic acid+PhenylamineDCC, DMAPthis compound
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 3-(furan-2-yl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: 3-(furan-2-yl)-N-phenylpropanamine.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(furan-2-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity and preventing the substrate from accessing the catalytic site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effect .
類似化合物との比較
3-(furan-2-yl)propenoic acid: Shares the furan ring but has a carboxylic acid group instead of an amide.
3-(furan-2-yl)propanoic acid: Similar structure but with a carboxylic acid group.
N-phenylpropanamide: Lacks the furan ring but has the same amide linkage.
Uniqueness: 3-(furan-2-yl)-N-phenylpropanamide is unique due to the presence of both the furan ring and the phenyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
3-(furan-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C13H13NO2/c15-13(9-8-12-7-4-10-16-12)14-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15) |
InChIキー |
BYXMJELGZSRWNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



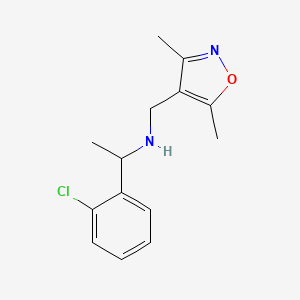
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
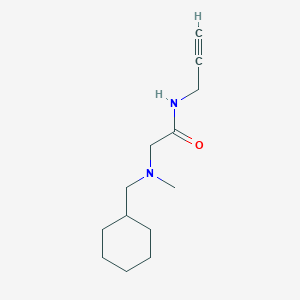
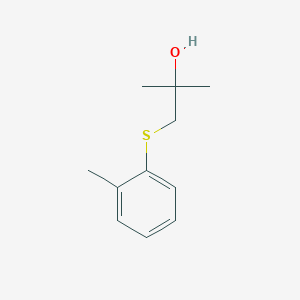
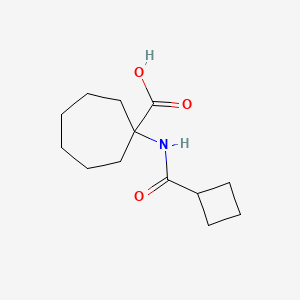

![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
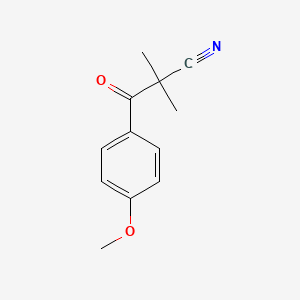
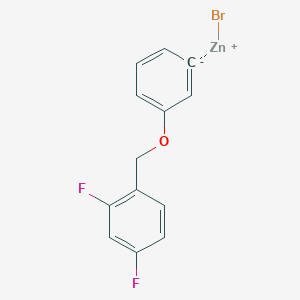
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)

